molecular formula C17H19N3O5 B6343138 2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354923-16-2

2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6343138
CAS No.: 1354923-16-2
M. Wt: 345.3 g/mol
InChI Key: OVUQESUMTQWXEZ-UHFFFAOYSA-N
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Description

2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13247072 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a novel compound with significant potential in medicinal chemistry. Its structure features a fused imidazole ring and functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1354923-16-2

The compound's structure includes a furan ring and a trimethoxyphenyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity
    • In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of key enzymes involved in cell cycle regulation.
    • A study showed that derivatives with similar structures inhibited human Topoisomerases I and II, suggesting potential as anticancer agents through enzyme inhibition .
  • Antidiabetic Properties
    • The compound has been evaluated for its antidiabetic effects, showing significant hypoglycemic activity in alloxan-induced diabetic models. The presence of methoxy groups is believed to contribute to its efficacy by enhancing insulin sensitivity .
  • Anti-inflammatory Effects
    • Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially acting as a COX-II inhibitor. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AnticancerMCF-746.4Induction of apoptosis; Topoisomerase inhibition
AntidiabeticAlloxan-induced rats50Enhanced insulin sensitivity
Anti-inflammatoryCOX-II assay0.2Inhibition of COX-II

The biological mechanisms underlying the activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as human Topoisomerases I and II, which are crucial for DNA replication in cancer cells .
  • Apoptosis Induction : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through activation of intrinsic pathways involving caspases .
  • Insulin Sensitization : The presence of methoxy groups enhances the compound's ability to improve glucose uptake in peripheral tissues, thereby lowering blood sugar levels in diabetic models .

Properties

IUPAC Name

2-amino-4-(furan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-17(13-5-4-6-25-13)15(21)19-16(18)20-17/h4-8H,9H2,1-3H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUQESUMTQWXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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